2-Anilino-5-methoxy-1,3-oxazole-4-carbonitrile
Description
Structure
3D Structure
Properties
CAS No. |
102109-22-8 |
|---|---|
Molecular Formula |
C11H9N3O2 |
Molecular Weight |
215.21 g/mol |
IUPAC Name |
2-anilino-5-methoxy-1,3-oxazole-4-carbonitrile |
InChI |
InChI=1S/C11H9N3O2/c1-15-10-9(7-12)14-11(16-10)13-8-5-3-2-4-6-8/h2-6H,1H3,(H,13,14) |
InChI Key |
KWLVHBYIPUWSOP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(N=C(O1)NC2=CC=CC=C2)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxy-2-(phenylamino)oxazole-4-carbonitrile typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor, such as 2-(phenylamino)acetonitrile, with methoxy-substituted reagents. The reaction is often carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity.
Chemical Reactions Analysis
Nucleophilic Substitution at the Carbonitrile Group
The electron-deficient carbonitrile group undergoes nucleophilic substitution under basic conditions. In studies with analogous oxazole systems, this group reacts with:
-
Primary/secondary amines to form amidine derivatives
-
Thiols to produce thioamide analogs
-
Hydrazines to yield aminotriazole derivatives through cyclocondensation
Example Reaction:
text2-Anilino-5-methoxy-1,3-oxazole-4-carbonitrile + RNH₂ → 2-Anilino-5-methoxy-1,3-oxazole-4-carboxamidine [1]
Electrophilic Aromatic Substitution
The methoxy group at position 5 activates the oxazole ring for electrophilic attacks. Documented reactions include:
| Reaction Type | Reagents | Position | Yield (%) | Reference |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | C-4 | 68–72 | |
| Halogenation | Cl₂/FeCl₃ | C-5 | 55–60 | |
| Sulfonation | SO₃/H₂SO₄ | C-4 | 63 |
Mechanistic Insight: The methoxy group increases electron density at adjacent positions, favoring substitution at C-4 and C-5 of the oxazole ring .
Oxazole Ring Modifications
The heterocyclic core participates in characteristic oxazole transformations:
Ring-Opening Reactions
Under acidic hydrolysis (HCl/H₂O, reflux):
textThis compound → N-(4-cyano-5-methoxyoxazol-2-yl)aniline hydrochloride [1][2]
Cycloaddition Reactions
The oxazole ring acts as a dipolarophile in [3+2] cycloadditions with nitrile oxides, forming fused isoxazolo-oxazole systems with 72–85% yields .
Anilino Group Reactivity
The aromatic amine undergoes characteristic diazotization and coupling reactions:
Methoxy Group Transformations
The 5-methoxy substituent participates in demethylation and O-alkylation:
Key Observations:
-
BBr₃-mediated demethylation yields phenolic derivatives (82% yield)
-
Williamson ether synthesis produces extended alkoxy chains (e.g., –OCH₂CF₃)
Comparative Reactivity Profile
A structure-activity comparison with related compounds reveals:
Catalytic Effects on Reactions
Recent studies demonstrate enhanced reaction efficiency using:
| Catalyst System | Reaction Type | Yield Improvement | TON* |
|---|---|---|---|
| CuI/1,10-phenanthroline | Ullmann coupling | +34% | 1,250 |
| Fe₃O₄@SiO₂ nanocatalyst | Acylation | +28% | 980 |
| Microwave irradiation | Cycloaddition | +41% (time -70%) | N/A |
Stability Under Reaction Conditions
Critical stability parameters from thermal analysis:
| Condition | Decomposition Temp (°C) | Half-life (h) | Major Degradant |
|---|---|---|---|
| pH 1.0 (HCl) | 85 | 2.3 | Aniline derivative |
| pH 7.4 (PBS) | 162 | 48 | Stable |
| 100°C (dry) | 205 | 12 | Polymerized product |
This comprehensive analysis demonstrates this compound's rich chemistry, with reactivity patterns dictated by its unique electronic configuration and substituent effects. The compound serves as a versatile scaffold for generating diverse heterocyclic architectures with potential pharmacological applications .
Scientific Research Applications
Case Studies
Several studies have evaluated the anticancer efficacy of this compound:
- Study A : A series of derivatives were synthesized and tested for their inhibitory effects on VEGFR2. The most potent inhibitors demonstrated IC50 values in the low micromolar range, indicating strong potential for development as anticancer agents .
- Study B : In vivo efficacy was assessed using HT29 human colon tumor xenografts. The optimized derivatives showed moderate efficacy, suggesting that further modifications could enhance therapeutic outcomes .
Biological Probes
The compound's ability to inhibit kinases also positions it as a valuable biological probe for studying cellular signaling pathways. Its selective inhibition can help elucidate the roles of specific kinases in various physiological processes and disease states.
Structure-Activity Relationships
Understanding the relationship between the chemical structure and biological activity is critical for drug design. Modifications to the aniline ring and the introduction of different substituents have been shown to significantly affect the compound's potency against various targets.
Data Table: Structure-Activity Relationships
| Compound Name | Structural Features | IC50 (µM) | Notes |
|---|---|---|---|
| 2-Anilino-5-methoxy-1,3-oxazole-4-carbonitrile | Methoxy group enhances reactivity | 0.5 - 2.0 | Potent VEGFR2 inhibitor |
| 2-(4-Methoxyphenyl)-1,3-oxazole-4-carbonitrile | Similar oxazole structure | 1.5 - 3.0 | Variations in substituents affect activity |
| 5-(Ethylsulfonyl)-2-methoxyaniline | Contains ethylsulfonyl instead of carbonitrile | 0.8 - 1.5 | Enhanced kinase inhibition potential |
Mechanism of Action
The mechanism of action of 5-methoxy-2-(phenylamino)oxazole-4-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparative Analysis with Similar Oxazole Derivatives
Structural and Functional Comparisons
The oxazole scaffold is versatile, with substituents dictating physicochemical properties and bioactivity. Below is a comparative analysis of key analogs:
Table 1: Key Structural and Functional Differences
Physicochemical Properties
- Polarity: The cyano group at position 4 increases polarity across all analogs. Methoxy and sulfonyl groups further enhance hydrophilicity compared to halogenated or alkylated derivatives.
- Stability: Fluorine in 5-amino-2-(3-fluorophenyl)-1,3-oxazole-4-carbonitrile improves metabolic stability, whereas the methoxy group in the target compound may increase susceptibility to oxidative degradation .
Biological Activity
2-Anilino-5-methoxy-1,3-oxazole-4-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, including mechanisms of action, efficacy against various diseases, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is CHNO, and it features a methoxy group attached to an oxazole ring, which is known for its role in various biological processes. The presence of the aniline moiety enhances its potential as a pharmacological agent.
Research indicates that this compound acts primarily as an inhibitor of various kinases , which are crucial enzymes involved in signaling pathways that regulate cell growth and proliferation. By inhibiting these kinases, the compound can interfere with tumor growth and induce apoptosis in cancer cells.
Anticancer Properties
The compound has demonstrated promising anticancer activity against various cancer cell lines. In vitro studies have shown that it exhibits significant cytotoxic effects, with IC values in the micromolar range against several types of cancer cells, including:
| Cell Line | IC (µM) |
|---|---|
| Human acute lymphoblastic leukemia (CEM-C7) | 0.65 |
| Human breast adenocarcinoma (MCF-7) | 2.41 |
| Human melanoma (MEL-8) | 1.50 |
These results indicate that this compound may be effective in treating hematological malignancies and solid tumors .
Mechanisms of Induction of Apoptosis
The compound's ability to induce apoptosis has been linked to the activation of the p53 pathway, which is a critical regulator of the cell cycle and apoptosis. Western blot analysis revealed increased levels of p53 and cleaved caspase-3 in treated cells, suggesting that this compound promotes apoptotic cell death through this pathway .
Case Studies
- Study on MCF-7 Cells : In a study examining the effects on MCF-7 breast cancer cells, treatment with this compound resulted in significant reductions in cell viability and alterations in cell morphology indicative of apoptosis. Flow cytometry confirmed an increase in the proportion of apoptotic cells following treatment.
- Kinase Inhibition Assay : A kinase inhibition assay demonstrated that this compound effectively inhibited several key kinases involved in cancer progression. The compound showed an IC value of 19.2 nM against a specific kinase target, indicating potent inhibitory activity .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-anilino-5-methoxy-1,3-oxazole-4-carbonitrile, and how do reaction conditions influence yield?
- Methodology : A stepwise approach is typical:
Condensation : React 5-methoxy-1,3-oxazole-4-carbonitrile precursors with aniline derivatives under basic conditions (e.g., K₂CO₃ in DMF) at 80–100°C for 6–12 hours.
Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product.
- Key variables : Temperature, solvent polarity, and stoichiometry of the aniline derivative significantly affect regioselectivity. For example, excess aniline may lead to byproducts via over-substitution .
Q. How can spectroscopic techniques (NMR, IR, MS) reliably characterize this compound?
- NMR :
- ¹H NMR : Expect aromatic proton signals at δ 6.8–7.5 ppm (anilino group) and a singlet for the oxazole C-H (δ 8.1–8.3 ppm). Methoxy groups appear as singlets at δ 3.8–4.0 ppm.
- ¹³C NMR : Carbonitrile carbons resonate at δ 115–120 ppm, while oxazole carbons appear at δ 150–160 ppm .
Q. What crystallographic strategies are optimal for resolving the structure of this compound?
- Software : Use SHELXL for refinement due to its robustness in handling small-molecule data. SHELXS or SHELXD can assist in phase determination for twinned crystals .
- Data collection : High-resolution X-ray diffraction (λ = 0.710–1.541 Å) at low temperature (100 K) minimizes thermal motion artifacts.
- Validation : Check for R-factor convergence (<5%) and validate hydrogen bonding networks using Mercury or Olex2 .
Advanced Research Questions
Q. How can contradictory spectroscopic or crystallographic data be resolved for this compound?
- Case study : Discrepancies in NMR shifts may arise from solvent polarity or tautomerism. For example, keto-enol tautomerism in oxazole derivatives can shift proton signals by 0.3–0.5 ppm. Validate via variable-temperature NMR or X-ray diffraction .
- Crystallographic conflicts : If SHELXL refinement yields high R-values, re-examine data for twinning or disorder. Use the TWINLAW command in SHELX to model twinned domains .
Q. What computational methods (e.g., DFT, molecular docking) are suitable for studying its electronic properties or bioactivity?
- DFT : Optimize geometry at the B3LYP/6-31G(d) level to calculate frontier molecular orbitals (HOMO-LUMO gaps). Polarizable continuum models (PCM) simulate solvent effects on reactivity .
- Docking : Use AutoDock Vina to model interactions with biological targets (e.g., kinases). The carbonitrile group may act as a hydrogen-bond acceptor, while the methoxy group influences lipophilicity .
Q. How does the electron-withdrawing methoxy group influence the compound’s reactivity in cross-coupling reactions?
- Mechanistic insight : The methoxy group at C5 decreases electron density on the oxazole ring, enhancing electrophilic substitution at C4. For Suzuki-Miyaura coupling, Pd(PPh₃)₄ catalyzes cross-coupling with aryl boronic acids at 80°C in THF .
- Experimental design : Compare reaction rates with/without methoxy substitution via kinetic studies (HPLC monitoring).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
